Lipophilicity Advantage of p-Tolyl vs. Furanyl Analog: Impact on Predicted Membrane Permeability
The target compound (p-tolyl derivative) has a computed XLogP3-AA of 3.4, which is higher than the XLogP3-AA of 3.1 for the furanyl analog (CID 7207196) [1][2]. This difference of +0.3 log units suggests a modestly increased lipophilicity, which theoretically enhances passive membrane permeability. However, all values fall within the CNS-permeable range (1–5), and no experimental permeability or efflux ratio data exist to confirm a functional advantage.
| Evidence Dimension | Computed LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | 1-(Azepan-1-yl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)ethanone: XLogP3-AA = 3.1 |
| Quantified Difference | ΔXLogP3-AA = +0.3 |
| Conditions | PubChem computed properties (2021.05.07 release) |
Why This Matters
When selecting compounds for cell-based or in vivo studies requiring passive membrane permeability, the higher lipophilicity of the p-tolyl derivative relative to the furanyl analog may provide a slight permeability advantage, though experimental validation is required.
- [1] PubChem Compound Summary for CID 7206000, XLogP3-AA property. National Center for Biotechnology Information (2024). View Source
- [2] PubChem Compound Summary for CID 7207196, XLogP3-AA property. National Center for Biotechnology Information (2024). View Source
